N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-1-pyridin-3-ylmethanamine
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Overview
Description
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-1-pyridin-3-ylmethanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a difluorophenoxy group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-1-pyridin-3-ylmethanamine typically involves multiple steps, including the formation of the difluorophenoxy group and its subsequent attachment to the pyridine ring. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure efficiency and cost-effectiveness. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-1-pyridin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-1-pyridin-3-ylmethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has potential as a probe for studying biological processes and interactions due to its unique structure.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-1-pyridin-3-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-L-serinamide
- N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-N-methylglycinamide
- N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-5-fluoronicotinamide
Uniqueness
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-1-pyridin-3-ylmethanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the difluorophenoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O/c19-15-5-6-17(16(20)9-15)24-18-14(4-2-8-23-18)12-22-11-13-3-1-7-21-10-13/h1-10,22H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAXOMCVARDXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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